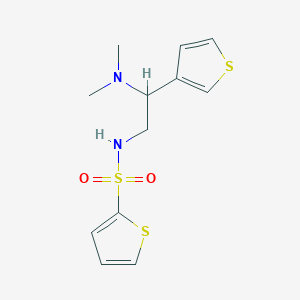
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H16N2O2S3 and its molecular weight is 316.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C12H16N2O2S, with a molecular weight of approximately 256.34 g/mol. It features a thiophene ring, a sulfonamide group, and a dimethylaminoethyl side chain, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂S |
| Molecular Weight | 256.34 g/mol |
| XLogP | 1.6 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 4 |
| Rotatable Bond Count | 7 |
The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase, which can affect pH regulation and bicarbonate transport in cells. Additionally, the dimethylamino group may enhance lipophilicity, facilitating membrane permeability and bioactivity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the inhibition of folate synthesis pathways in bacteria.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of human breast cancer cells where the compound led to significant reductions in cell viability.
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects. The dimethylamino group may interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases. Animal models have shown that administration of similar compounds can reduce oxidative stress markers in neuronal tissues.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated several sulfonamide derivatives, including this compound, demonstrating MIC values comparable to standard antibiotics against gram-positive and gram-negative bacteria.
- Cancer Cell Apoptosis : Research presented at the American Association for Cancer Research highlighted that this compound could significantly lower the proliferation rate of breast cancer cells by inducing apoptosis via mitochondrial pathways.
- Neuroprotection : An investigation into the neuroprotective effects revealed that the compound could mitigate oxidative stress-induced cell death in neuronal cell lines, suggesting its potential use in treating conditions like Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S3/c1-14(2)11(10-5-7-17-9-10)8-13-19(15,16)12-4-3-6-18-12/h3-7,9,11,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVJWFOGGXBGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














